1-[(4-CHLORO-2,5-DIMETHYLPHENYL)SULFONYL]-4-(2-PYRIMIDINYL)PIPERAZINE
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Overview
Description
1-[(4-CHLORO-2,5-DIMETHYLPHENYL)SULFONYL]-4-(2-PYRIMIDINYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a pyrimidine group and a sulfonyl group attached to a chlorinated dimethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-CHLORO-2,5-DIMETHYLPHENYL)SULFONYL]-4-(2-PYRIMIDINYL)PIPERAZINE typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where the piperazine ring is introduced to the chlorinated dimethylphenyl sulfonyl chloride under basic conditions. The pyrimidine group is then attached through a subsequent nucleophilic aromatic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-CHLORO-2,5-DIMETHYLPHENYL)SULFONYL]-4-(2-PYRIMIDINYL)PIPERAZINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions are common, especially at the pyrimidine ring and the piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
1-[(4-CHLORO-2,5-DIMETHYLPHENYL)SULFONYL]-4-(2-PYRIMIDINYL)PIPERAZINE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 1-[(4-CHLORO-2,5-DIMETHYLPHENYL)SULFONYL]-4-(2-PYRIMIDINYL)PIPERAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes .
Comparison with Similar Compounds
- 1-(4-chloro-2,5-dimethylphenyl)sulfonyl-4-(thiophen-2-ylmethyl)piperazine
- 1-(chloroacetyl)-4-[(2,5-dimethylphenyl)sulfonyl]piperazine
Comparison: Compared to these similar compounds, 1-[(4-CHLORO-2,5-DIMETHYLPHENYL)SULFONYL]-4-(2-PYRIMIDINYL)PIPERAZINE is unique due to the presence of the pyrimidine group, which imparts distinct biological activities and chemical reactivity. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents .
Properties
IUPAC Name |
2-[4-(4-chloro-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2S/c1-12-11-15(13(2)10-14(12)17)24(22,23)21-8-6-20(7-9-21)16-18-4-3-5-19-16/h3-5,10-11H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUCWLFREBOEEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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